3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve the use of methanesulfonic acid under reflux conditions in methanol to achieve the desired indole derivative .
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C20H19NO4/c1-3-12-21-17-7-5-4-6-16(17)20(24,19(21)23)13-18(22)14-8-10-15(25-2)11-9-14/h3-11,24H,1,12-13H2,2H3 |
InChI Key |
AXCRMKDHMONGHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O |
Origin of Product |
United States |
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